Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate
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Overview
Description
Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C19H25N3O4 and a molecular weight of 359.43 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of isoquinoline derivatives with hydrazine and di-tert-butyl dicarbonate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate
- Di-tert-butyl hydrazodicarboxylate
Uniqueness
Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate is unique due to its specific isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-isoquinolin-7-yl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-18(2,3)25-16(23)21-22(17(24)26-19(4,5)6)15-8-7-13-9-10-20-12-14(13)11-15/h7-12H,1-6H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVPSJXQYCJEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)C=CN=C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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